

(S)-1-Boc-3-isobutyl-piperazine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Boc-3-isobutyl-piperazine

Cat. No.: B1343948

[Get Quote](#)

(S)-1-Boc-3-isobutyl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for **(S)-1-Boc-3-isobutyl-piperazine**, a chiral building block valuable in pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, is included to provide a representative profile.

Chemical Properties

(S)-1-Boc-3-isobutyl-piperazine, also known as (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules. The isobutyl substituent at the chiral center introduces steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target compounds.

Physicochemical Properties

Specific experimental data for **(S)-1-Boc-3-isobutyl-piperazine** is not widely available in the public domain. The following table summarizes its known and calculated properties, along with experimental data for structurally related compounds to provide a comparative context.

Property	(S)-1-Boc-3-isobutyl-piperazine	(S)-1-Boc-3-butyl-piperazine	(S)-1-Boc-3-methylpiperazine	1-Boc-piperazine
IUPAC Name	tert-butyl (3S)-3-isobutylpiperazine-1-carboxylate	(S)-tert-Butyl 3-butylpiperazine-1-carboxylate[1]	tert-butyl (3S)-3-methylpiperazine-1-carboxylate	tert-butyl piperazine-1-carboxylate[2]
CAS Number	Not available	928025-60-9[1]	147081-29-6	57260-71-6[2]
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂ [3][4]	C ₁₃ H ₂₆ N ₂ O ₂ [1]	C ₁₀ H ₂₀ N ₂ O ₂	C ₉ H ₁₈ N ₂ O ₂ [2]
Molecular Weight	242.36 g/mol [3][4]	242.36 g/mol [1]	200.28 g/mol	186.25 g/mol [2]
Melting Point	Data not available	Data not available	42.0 to 46.0 °C[5]	44-48 °C
Boiling Point	Data not available	Data not available	Data not available	124-126 °C (2 mmHg)
Appearance	Data not available	Data not available	White to Light yellow powder to lump[5]	White crystalline solid
Optical Rotation	Data not available	Data not available	-15.0 to -19.0 deg (c=1, dioxane)[5]	Not applicable
Topological Polar Surface Area (TPSA)	41.57 Å ² (Calculated)	41.57 Å ² (Calculated)[1]	41.6 Å ² (Calculated)[6]	41.6 Å ² (Calculated)[2]
logP (Calculated)	Data not available	2.38 (Calculated) [1]	0.9 (Calculated) [6]	0.5 (Calculated) [2]

Spectroscopic Data

Detailed spectroscopic data for **(S)-1-Boc-3-isobutyl-piperazine** is not readily available. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.

Spectroscopy	Expected Features for (S)-1-Boc-3-isobutyl-piperazine
¹ H NMR	Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), isobutyl group protons (doublet, multiplet, and doublet of doublets), and piperazine ring protons (complex multiplets in the range of 2.5-4.0 ppm). The chiral center will lead to diastereotopic protons on the piperazine ring.
¹³ C NMR	Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and carbons of the isobutyl group and the piperazine ring.
IR (Infrared)	Characteristic absorption bands for the N-H stretch of the secondary amine (~3300 cm ⁻¹), C-H stretches of the alkyl groups (~2850-2950 cm ⁻¹), and a strong C=O stretch from the Boc carbamate group (~1690 cm ⁻¹).
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be expected at m/z 242.36. Common fragments would include the loss of the Boc group (M-100) and the tert-butyl group (M-57).

Experimental Protocols

While a specific protocol for the synthesis of **(S)-1-Boc-3-isobutyl-piperazine** is not detailed in the literature, a general and robust method involves the selective N-Boc protection of the

corresponding (S)-2-isobutylpiperazine precursor. The following is a generalized experimental protocol based on methods for similar compounds.

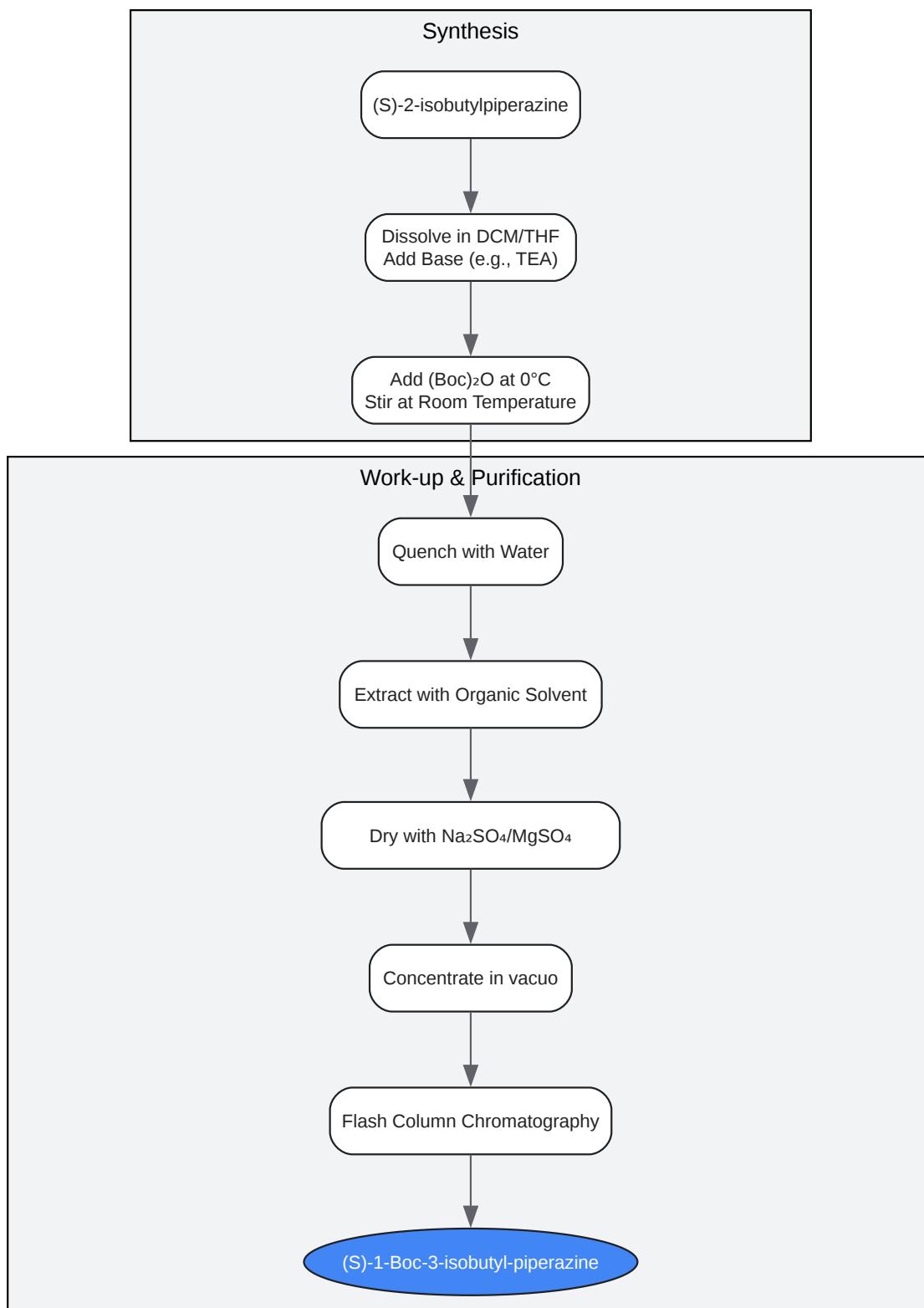
General Synthesis of (S)-1-Boc-3-isobutyl-piperazine

Objective: To synthesize **(S)-1-Boc-3-isobutyl-piperazine** via selective N-protection of (S)-2-isobutylpiperazine.

Materials:

- (S)-2-isobutylpiperazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

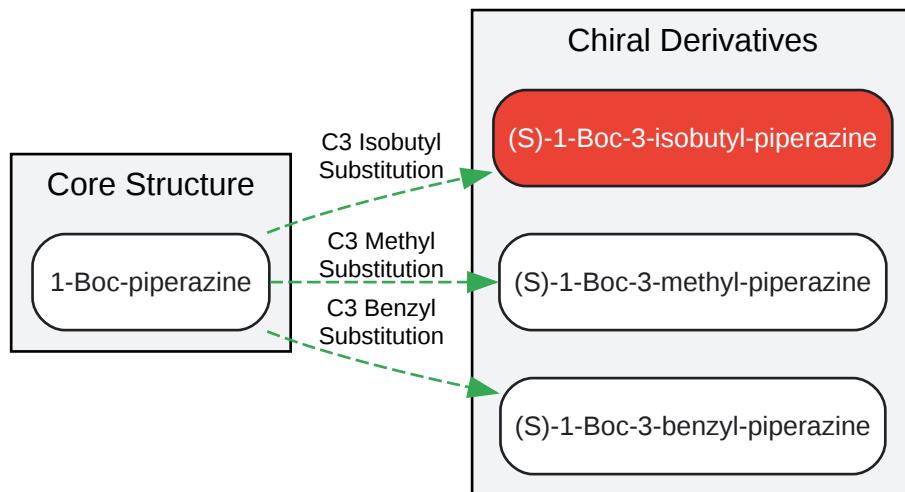
Procedure:


- Dissolution: Dissolve (S)-2-isobutylpiperazine (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
- Base Addition: Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.
- Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled reaction mixture with stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Quenching and Extraction:** Once the reaction is complete, quench the reaction by adding deionized water. If DCM was used as the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(S)-1-Boc-3-isobutyl-piperazine**.

Visualizations

Synthetic Workflow


The following diagram illustrates a typical workflow for the synthesis and purification of **(S)-1-Boc-3-isobutyl-piperazine**.

[Click to download full resolution via product page](#)

General Synthetic Workflow

Structural Relationship of Boc-Protected Piperazines

This diagram illustrates the core structure of 1-Boc-piperazine and how substitutions at the C3 position, such as with an isobutyl group, create chiral derivatives.

[Click to download full resolution via product page](#)

Structural Relationship Diagram

Safety and Handling

Safety information for **(S)-1-Boc-3-isobutyl-piperazine** is not specifically available. However, based on the safety data for similar Boc-protected piperazines, the following precautions should be taken:

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.

- First Aid:
 - If on skin: Wash with plenty of water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Applications in Drug Development

Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties. The monosubstituted nature of **(S)-1-Boc-3-isobutyl-piperazine** makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The chiral isobutyl group can play a significant role in establishing specific interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates. This building block is particularly useful in the development of novel therapeutics targeting various disease areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. The Boc protecting group can be easily removed under acidic conditions, allowing for further elaboration of the piperazine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]
- 4. (S)-1-Boc-3-isobutyl-piperazine CAS#: [m.chemicalbook.com]
- 5. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-Boc-3-isobutyl-piperazine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343948#s-1-boc-3-isobutyl-piperazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com